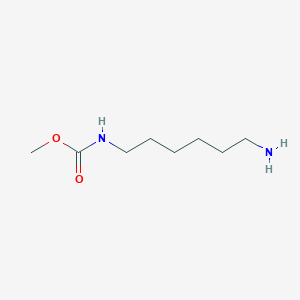
Methyl (6-aminohexyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (6-aminohexyl)carbamate is a chemical compound that has been extensively used in scientific research for various purposes. It is a carbamate derivative that has a wide range of applications in biochemistry, pharmacology, and toxicology.
Mécanisme D'action
Methyl (Methyl (6-aminohexyl)carbamate)carbamate acts as an inhibitor of acetylcholinesterase and butyrylcholinesterase, which are enzymes that hydrolyze the neurotransmitter acetylcholine. By inhibiting these enzymes, Methyl (Methyl (6-aminohexyl)carbamate)carbamate increases the concentration of acetylcholine in the synapse, leading to increased cholinergic activity. This can have various effects on the nervous system, including muscle contraction, stimulation of the parasympathetic nervous system, and central nervous system effects.
Effets Biochimiques Et Physiologiques
Methyl (Methyl (6-aminohexyl)carbamate)carbamate has various biochemical and physiological effects, primarily related to its inhibition of acetylcholinesterase and butyrylcholinesterase. It can lead to increased cholinergic activity, which can have effects on the nervous system, cardiovascular system, and respiratory system. It can also have toxic effects, particularly in cases of overdose or prolonged exposure.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl (Methyl (6-aminohexyl)carbamate)carbamate has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. It is also a well-established tool for investigating the effects of carbamates on the nervous system. However, it has limitations, including its potential toxicity and the need for careful handling and disposal. It is also important to consider the ethical implications of using Methyl (Methyl (6-aminohexyl)carbamate)carbamate in animal experiments.
Orientations Futures
There are several future directions for the use of Methyl (Methyl (6-aminohexyl)carbamate)carbamate in scientific research. One potential area of research is the development of new carbamate inhibitors of acetylcholinesterase and butyrylcholinesterase with improved selectivity and potency. Another area of research is the investigation of the effects of carbamates on other systems, such as the immune system or endocrine system. Finally, there is a need for further research into the potential toxicity of carbamates and the development of safer alternatives for scientific research.
Conclusion:
In conclusion, Methyl (Methyl (6-aminohexyl)carbamate)carbamate is a useful tool for investigating the effects of carbamates on the nervous system. It has been extensively used in scientific research for various purposes, including as a substrate for enzymes and as an inhibitor of acetylcholinesterase and butyrylcholinesterase. However, it is important to consider its potential toxicity and the need for careful handling and disposal. There are several future directions for research into carbamates, including the development of new inhibitors and the investigation of their effects on other systems.
Méthodes De Synthèse
Methyl (Methyl (6-aminohexyl)carbamate)carbamate can be synthesized by reacting 6-aminohexanol with methyl isocyanate. The reaction takes place under controlled conditions, and the product is purified by various techniques such as column chromatography and recrystallization. The purity and yield of the product can be improved by optimizing the reaction conditions and purification methods.
Applications De Recherche Scientifique
Methyl (Methyl (6-aminohexyl)carbamate)carbamate has been used in various scientific research studies as a tool to investigate the biochemical and physiological effects of carbamates. It has been used as a substrate for enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the metabolism of carbamates. Methyl (Methyl (6-aminohexyl)carbamate)carbamate has also been used to study the effects of carbamates on the nervous system, particularly the cholinergic system. It has been used to investigate the mechanisms of action of carbamates as inhibitors of acetylcholinesterase and butyrylcholinesterase.
Propriétés
Numéro CAS |
175220-54-9 |
|---|---|
Nom du produit |
Methyl (6-aminohexyl)carbamate |
Formule moléculaire |
C8H18N2O2 |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
methyl N-(6-aminohexyl)carbamate |
InChI |
InChI=1S/C8H18N2O2/c1-12-8(11)10-7-5-3-2-4-6-9/h2-7,9H2,1H3,(H,10,11) |
Clé InChI |
PPNOBJDLQVQFIZ-UHFFFAOYSA-N |
SMILES |
COC(=O)NCCCCCCN |
SMILES canonique |
COC(=O)NCCCCCCN |
Synonymes |
Carbamic acid, N-(6-aminohexyl)-, methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Furo[2,3-c]pyridine-7-carbonitrile](/img/structure/B70099.png)
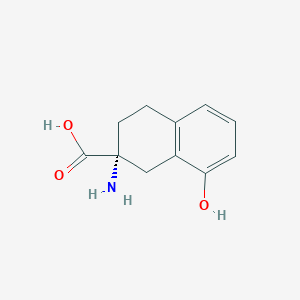
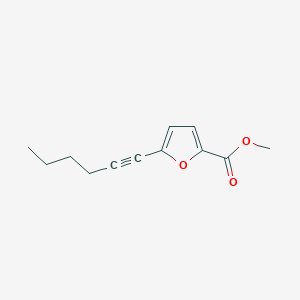
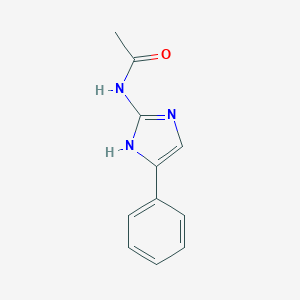
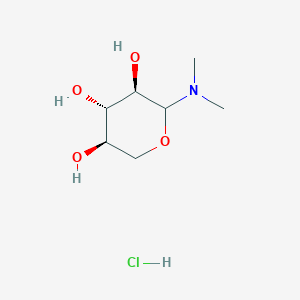
![4-[(4-Methylpyridin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B70115.png)
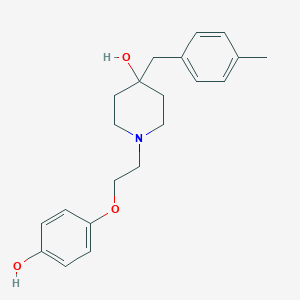
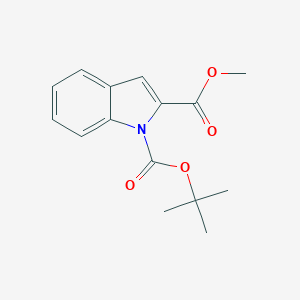
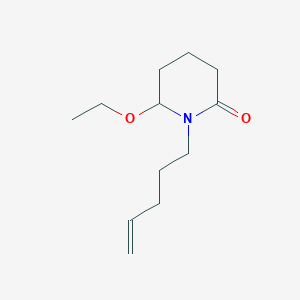

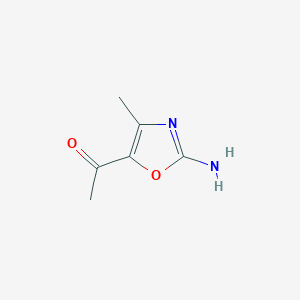

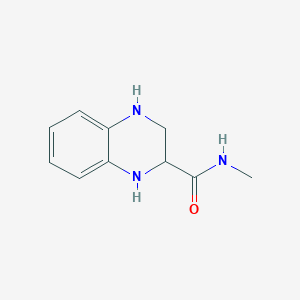
![2-([2-[(4-Chlorophenyl)sulfonyl]ethyl]thio)aniline](/img/structure/B70137.png)